4-Aminopyrrolidin-3-ol

Descripción general

Descripción

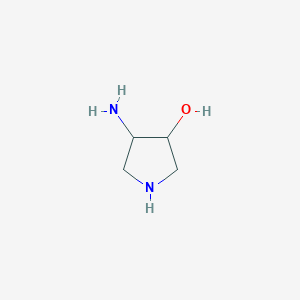

4-Aminopyrrolidin-3-ol is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with an amino group at the fourth position and a hydroxyl group at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyrrolidin-3-ol can be achieved through several methods. One common approach involves the reduction of 4-nitropyrrolidin-3-ol using hydrogen gas in the presence of a palladium catalyst. Another method includes the cyclization of N-protected amino alcohols under acidic conditions, followed by deprotection to yield the desired compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-nitropyrrolidin-3-ol. This process is typically carried out in a high-pressure reactor with a palladium on carbon catalyst, ensuring high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Aminopyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for nucleophilic substitution.

Major Products:

Oxidation: Formation of 4-oxo-pyrrolidin-3-ol.

Reduction: Formation of 4-aminopyrrolidine.

Substitution: Formation of various substituted pyrrolidines depending on the substituent introduced.

Aplicaciones Científicas De Investigación

1.1. Enzyme Inhibition

Research indicates that 4-Aminopyrrolidin-3-ol derivatives have been studied for their potential as inhibitors of various enzymes, particularly in the context of neurodegenerative diseases. A notable study focused on the synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives, which demonstrated significant inhibition of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), an important target in Alzheimer's disease therapy. The most potent derivative exhibited an IC50 value of 0.05 μM, showcasing high selectivity over related enzymes .

1.2. Potassium Channel Modulation

This compound has been investigated for its ability to modulate potassium channels, which are crucial for neuronal excitability. It has been shown to block voltage-gated potassium channels, thereby prolonging action potentials and enhancing neurotransmitter release at synapses . This property is particularly relevant in the treatment of conditions like multiple sclerosis, where modulation of neuronal signaling can alleviate symptoms.

2.1. Building Block in Synthesis

As a versatile building block, this compound is utilized in organic synthesis to create more complex molecules. Its structural features allow for various chemical transformations, including oxidation and substitution reactions, leading to the formation of diverse pyrrolidine derivatives.

| Reaction Type | Description |

|---|---|

| Oxidation | Formation of ketones or aldehydes from alcohols |

| Reduction | Modification of aromatic compounds |

| Substitution | Creation of substituted pyrrolidine derivatives |

3.1. Analgesic Effects

Recent studies have explored the analgesic properties of pyrrolidine derivatives, including this compound. In animal models, certain derivatives demonstrated significant analgesia in formalin tests, indicating potential applications in pain management .

Case Study 1: BACE1 Inhibition

A study on (3S,4S)-4-aminopyrrolidine-3-ol derivatives revealed their efficacy as BACE1 inhibitors, crucial for Alzheimer's disease treatment. The most effective compound showed an IC50 value significantly lower than other tested compounds, indicating its potential for further development into therapeutic agents .

Case Study 2: Potassium Channel Blockade in MS

The application of this compound in multiple sclerosis treatment has been documented, where it acts as a potassium channel blocker to improve walking capacity in patients. Clinical trials indicated a response rate between 29.5% and 80%, with long-term benefits observed in many patients .

Mecanismo De Acción

The mechanism of action of 4-Aminopyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in additional interactions, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Pyrrolidine: Lacks the amino and hydroxyl groups, making it less reactive.

4-Aminopyridine: Contains a pyridine ring instead of a pyrrolidine ring, leading to different chemical properties and applications.

Prolinol: Similar structure but with a carboxyl group instead of an amino group.

Uniqueness: 4-Aminopyrrolidin-3-ol is unique due to the presence of both an amino and a hydroxyl group on the pyrrolidine ring, which allows for diverse chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in various fields of research and industry.

Actividad Biológica

4-Aminopyrrolidin-3-ol, particularly in its (3S,4S) configuration, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its structure, synthesis, biological activity, and relevant research findings.

Structure and Properties

This compound is characterized by a five-membered pyrrolidine ring containing both an amino group and a hydroxyl group. Its molecular formula is CHNO, with a molecular weight of approximately 115.15 g/mol. The specific stereochemistry of (3S,4S)-4-aminopyrrolidin-3-ol is crucial for its biological interactions and pharmacological properties .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that yield pure enantiomers essential for evaluating biological activity. Various synthetic routes have been explored to produce derivatives with enhanced specificity and potency against biological targets .

Biological Activity

Inhibition of Beta-Secretase 1 (BACE1)

One of the most notable biological activities of this compound derivatives is their role as inhibitors of beta-secretase 1 (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. Research indicates that certain derivatives exhibit low nanomolar inhibitory activity against BACE1, suggesting their potential as therapeutic agents for neurodegenerative disorders .

Selectivity and Efficacy

The selectivity of these compounds over related enzymes such as BACE2 and cathepsin D has been highlighted in studies, indicating their targeted action in the treatment of Alzheimer's disease . For instance, one study reported that a derivative exhibited an IC50 value of 0.05 μM against BACE1 while demonstrating significantly higher cell permeability compared to other compounds .

Case Studies and Experimental Results

Several studies have provided insights into the structure-activity relationship (SAR) of this compound derivatives:

| Compound | IC50 (μM) | Cell Permeability | Selectivity |

|---|---|---|---|

| Derivative 7c | 0.05 | High | Selective for BACE1 over BACE2 |

| Derivative 11a | 0.12 | Moderate | Less selective |

These findings indicate that modifications to the chemical structure can significantly impact both the potency and selectivity of these compounds .

The mechanism by which this compound exerts its biological effects involves binding to the active site of BACE1, thereby inhibiting its enzymatic activity. This interaction prevents the cleavage of amyloid precursor protein (APP), which is crucial in the formation of amyloid plaques associated with Alzheimer’s disease .

Applications in Drug Development

Given its promising biological activity, this compound serves as a valuable scaffold in drug discovery efforts aimed at developing new treatments for neurodegenerative diseases. Its ability to inhibit BACE1 while maintaining favorable pharmacokinetic properties positions it as a candidate for further development .

Propiedades

IUPAC Name |

4-aminopyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c5-3-1-6-2-4(3)7/h3-4,6-7H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZJKVCIYONNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437804 | |

| Record name | 4-Aminopyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757967-88-7 | |

| Record name | 4-Aminopyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.